
Ketoprofen methyl ester
Overview
Description
Ketoprofen methyl ester is a derivative of ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic and antipyretic properties. This compound is often used in scientific research due to its enhanced solubility and bioavailability compared to ketoprofen. This compound is particularly valuable in the study of inflammation and pain management.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ketoprofen methyl ester typically involves the esterification of ketoprofen with methanol. One common method is the Fischer esterification, where ketoprofen is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
Ketoprofen+MethanolH2SO4Ketoprofen methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced separation techniques such as distillation and crystallization are common to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ketoprofen methyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to ketoprofen and methanol.
Oxidation: The ester can be oxidized to form ketoprofen and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming ketoprofen alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Ketoprofen and methanol.
Oxidation: Ketoprofen and various oxidation by-products.
Reduction: Ketoprofen alcohol.
Scientific Research Applications
Pharmacological Applications
1. Anti-inflammatory Properties
Research indicates that ketoprofen methyl ester exhibits enhanced anti-inflammatory effects compared to its parent compound, ketoprofen. A study demonstrated that KME significantly alleviated pain induced by inflammation in a mouse model, suggesting its potential for treating chronic inflammatory diseases. The study highlighted KME's improved intestinal absorption and lower hepatotoxicity compared to ketoprofen, making it a promising candidate for oral formulations aimed at prolonged treatment of inflammatory conditions .
2. Prodrug Development
KME has been investigated as a prodrug for enhancing the oral bioavailability of ketoprofen. In silico analyses showed that KME has a favorable absorption profile with a significantly higher LD50 value than ketoprofen, indicating reduced toxicity. In vivo studies confirmed that KME had lower liver toxicity and better permeation across intestinal membranes compared to its parent compound .
Medical Imaging Applications
1. PET Imaging Probes
This compound has been synthesized as a radiolabeled compound for positron emission tomography (PET) imaging. Specifically, 18F-labeled KME has been evaluated for its ability to detect cyclooxygenase-1 (COX-1) activation in neuroinflammation models. The synthesized radiotracers demonstrated good brain penetration and COX-1-specific accumulation in rat models, making them suitable for studying neuroinflammatory processes associated with neurodegenerative diseases .
Compound | Labeling | Application | Key Findings |
---|---|---|---|
This compound | 18F | PET Imaging for COX-1 | High specificity for COX-1 in neuroinflammation |
This compound | 11C | Neuroinflammation Detection | Detects COX-1 expression in activated microglia |
Case Studies
Case Study 1: Efficacy in Chronic Inflammation
A study involving the synthesis of various ester derivatives of ketoprofen, including KME, assessed their anti-inflammatory efficacy. Results indicated that KME not only improved permeation but also exhibited superior anti-proteolytic activity and stabilization of lysosomal membranes compared to traditional formulations of ketoprofen .
Case Study 2: Neuroimaging Application
In a preclinical evaluation, 18F-labeled KME was tested in a rat model of neuroinflammation. The compound showed promising results as a PET probe, with specific accumulation in inflamed brain regions correlating with COX-1 activity. This suggests its potential utility in diagnosing neurodegenerative diseases and monitoring therapeutic responses .
Mechanism of Action
Ketoprofen methyl ester exerts its effects primarily through its conversion to ketoprofen in the body. Ketoprofen inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins from arachidonic acid. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, ketoprofen reduces the production of prostaglandins, thereby alleviating inflammation and pain.
Comparison with Similar Compounds
Ketoprofen methyl ester can be compared with other ester derivatives of nonsteroidal anti-inflammatory drugs, such as:
- Ibuprofen methyl ester
- Naproxen methyl ester
- Flurbiprofen methyl ester
Uniqueness
This compound is unique due to its specific pharmacokinetic properties, including enhanced solubility and bioavailability. This makes it particularly valuable in research and potential therapeutic applications where improved drug delivery is desired.
Conclusion
This compound is a versatile compound with significant applications in scientific research and potential therapeutic use. Its enhanced solubility and bioavailability make it a valuable tool in the study of inflammation, pain management, and drug delivery systems.
Biological Activity
Ketoprofen methyl ester (KME) is an ester derivative of ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. The biological activity of KME has garnered attention due to its potential advantages over its parent compound, particularly in pharmacokinetics and therapeutic efficacy. This article reviews the biological activity of KME, focusing on its stability, pharmacokinetics, and applications in neuroinflammation, supported by relevant case studies and research findings.
Stability and Hydrolysis in Plasma
A significant aspect of KME's biological activity is its stability in plasma, which affects its pharmacokinetic profile. A study evaluated the hydrolysis of KME in the plasma of various species, including mice, rats, dogs, cats, pigs, sheep, cattle, and horses. The findings indicated that:
- Rapid Hydrolysis : KME was quickly hydrolyzed in mouse, rat, and horse plasma.
- Species Variability : In cat plasma, hydrolysis occurred rapidly initially but slowed down over time. Conversely, commercially purchased plasma from dogs, pigs, sheep, and cattle showed minimal hydrolysis compared to freshly collected samples from these species.
- Esterase Inhibition : Different esterase inhibitors were tested to prevent hydrolysis in rat, dog, and pig plasma with varied effectiveness across species .
The results highlight the importance of considering species-specific plasma characteristics when evaluating the pharmacokinetics of ester-containing drugs like KME.
Pharmacokinetics and Drug Delivery
KME's formulation as a prodrug aims to enhance its bioavailability and therapeutic effects. Research has shown that KME can improve oral absorption compared to ketoprofen. In silico analyses indicated that KME exhibits a significantly higher LD50 value than ketoprofen with reduced hepatotoxicity. Additionally, experimental evaluations demonstrated:
- Enhanced Intestinal Permeation : KME exhibited a notable increase in permeation across biological membranes compared to ketoprofen.
- In Vitro Anti-inflammatory Activity : KME showed significant anti-inflammatory effects in mouse models .
These findings suggest that KME may provide a safer and more effective alternative for treating chronic inflammatory conditions.
Neuroinflammation and Imaging Applications
KME has been explored as a potential biomarker for neuroinflammatory processes. Specifically, studies have utilized radiolabeled forms of KME for positron emission tomography (PET) imaging to assess its accumulation in neuroinflammatory conditions such as Alzheimer's disease:
- COX-1 Activation Detection : The 11C-labeled version of KME was designed to penetrate the blood-brain barrier effectively and accumulate in activated microglia during neuroinflammation.
- Clinical Studies : Initial human PET studies indicated that this radiotracer is safe and can differentiate between normal cerebral tissue and areas affected by inflammation .
The ability of KME to serve as a PET tracer for COX-1 activation provides valuable insights into its role in neurodegenerative disorders.
Summary of Research Findings
The following table summarizes key research findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for ketoprofen methyl ester, and how do they influence enantiomeric purity?
Methodological Answer: this compound is synthesized via esterification of ketoprofen with methanol under acidic or enzymatic catalysis. A common chemical method involves bromination of 3-methylbenzophenone, followed by cyanation and alkylation to form intermediates, which are hydrolyzed to yield ketoprofen before esterification . Enantiomeric purity is influenced by the catalyst: chemical synthesis typically produces racemic mixtures, while enzymatic methods (e.g., lipases or carboxylesterases) achieve kinetic resolution. For example, carboxylesterase Est3 from Sulfolobus solfataricus selectively hydrolyzes the (R)-enantiomer, yielding (S)-ketoprofen with 80% enantiomeric excess (ee) . Chiral HPLC or NMR is used to verify purity .
Q. How can this compound impurities (e.g., macrogol 400 esters) be quantified in semi-solid formulations?
Methodological Answer: Impurities like ketoprofen macrogol 400 esters (KM400E) form during storage due to esterification with hydroxyl-containing solvents. Reverse-phase HPLC with diode array detection (DAD) is recommended for quantification. KM400E is identified via UV spectra (λ = 254 nm) and retention times, calibrated against ketoprofen reference standards. The limit of quantification (LOQ) should be validated per ICH guidelines, with acceptance criteria ≤4.0% for related esters .
Q. What experimental parameters affect the stability of this compound in pharmaceutical formulations?
Methodological Answer: Stability is pH-dependent: ester formation accelerates in acidic conditions (pH 3–5) and with solvents like ethanol or propylene glycol. Accelerated stability studies (40°C/75% RH) over 6 months can model degradation. Use HPLC to monitor ester hydrolysis and impurity formation. For transdermal gels, mixed solvents (e.g., water + macrogol 400) reduce esterification while maintaining solubility .
Advanced Research Questions
Q. How can enantiomer-specific PET probes like (S)-¹¹C-KTP-Me improve imaging of neuroinflammatory COX-1 activity in Alzheimer’s disease models?
Methodological Answer: (S)-¹¹C-KTP-Me, synthesized via chiral HPLC resolution of racemic this compound, shows higher specificity for COX-1 in activated microglia compared to the (R)-enantiomer. In APP-Tg mice, PET imaging reveals COX-1 upregulation during amyloid plaque progression. Key steps:
- Radiolabeling : Methyl esterification of (S)-ketoprofen with ¹¹C-CH₃I.
- Validation : Biodistribution studies in LPS-induced neuroinflammation models confirm probe accumulation in microglia-rich regions (striatum/hippocampus) .
- Data Analysis : Time-activity curves (TACs) are compared between wild-type and AD models to quantify COX-1 dynamics .
Q. What strategies optimize enzymatic resolution of this compound enantiomers for industrial-scale production?
Methodological Answer: Directed evolution of carboxylesterases enhances enantioselectivity. For example, mutating residues in the substrate-binding pocket (e.g., V138G/L200R in Est-AF) increases enantiomeric ratio (E) from 0.7 to 19.5 for (S)-ketoprofen. Process parameters:
- Temperature : 18–25°C balances enzyme activity and stability.
- pH : 6.5–7.0 minimizes spontaneous hydrolysis.
- Immobilization : Lipase B from Candida antarctica on silica gel improves reusability (≥10 cycles) .
Post-hydrolysis, unreacted (R)-ester is racemized using acidic ethanol (HCl, 60°C) and recycled .
Q. How do in silico models predict the pharmacokinetic advantages of this compound prodrugs over parent drugs?
Methodological Answer: SwissADME and ProTox-II analyses compare logP, bioavailability, and toxicity. Methyl ester prodrugs show:
- Lipophilicity : logP 3.2 vs. 1.1 for ketoprofen, enhancing intestinal permeation (ex vivo rat models: 2.5× higher flux).
- Toxicity : LD₅₀ >2,000 mg/kg (vs. 150 mg/kg for ketoprofen) due to reduced gastric irritation.
- Hydrolysis Rate : Molecular dynamics simulations predict esterase-mediated conversion in plasma (t₁/₂ = 2–4 h) .
Q. What analytical challenges arise when distinguishing this compound from structurally similar esters (e.g., ethyl or propyl derivatives)?
Methodological Answer: Co-elution in HPLC is mitigated using:
- High-Resolution MS : Differentiates by exact mass (e.g., methyl ester: m/z 284.1; ethyl: 298.1).
- Chiral Columns : Crownpak CR(+) resolves enantiomers with 0.05% ee sensitivity.
- 2D-LC : Combines reverse-phase and size-exclusion chromatography to separate esters with overlapping retention times .
Q. Data Contradiction Analysis
Q. Why do some studies report conflicting results on COX-1 specificity of this compound enantiomers?
Resolution: Discrepancies arise from model variability. For example:
- In vitro : (S)-KTP-Me shows 10× higher COX-1 inhibition (IC₅₀ = 0.2 μM) than (R)-enantiomer in microglial cell lysates.
- In vivo : LPS-treated rats show 3× higher (S)-¹¹C-KTP-Me uptake in striatum, but APP-Tg mice exhibit lower specificity due to chronic vs. acute inflammation. Methodological adjustments: Use COX-1 knockout controls and standardized neuroinflammation models .
Properties
IUPAC Name |
methyl 2-(3-benzoylphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-12(17(19)20-2)14-9-6-10-15(11-14)16(18)13-7-4-3-5-8-13/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOCOYIPJQMGTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901346303 | |
Record name | Ketoprofen methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901346303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
47087-07-0 | |
Record name | Ketoprofen methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901346303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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